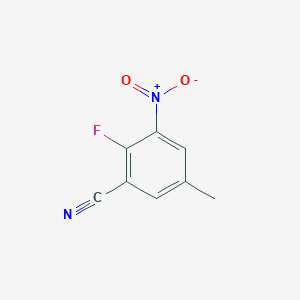

2-Fluoro-5-methyl-3-nitrobenzonitrile

CAS No.: 1779124-46-7

Cat. No.: VC5329064

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779124-46-7 |

|---|---|

| Molecular Formula | C8H5FN2O2 |

| Molecular Weight | 180.138 |

| IUPAC Name | 2-fluoro-5-methyl-3-nitrobenzonitrile |

| Standard InChI | InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)8(9)7(3-5)11(12)13/h2-3H,1H3 |

| Standard InChI Key | AXVAMPKVJMGFPC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N |

Introduction

Chemical Structure and Substituent Effects

The molecular structure of 2-fluoro-5-methyl-3-nitrobenzonitrile (C₈H₅FN₂O₂) features a benzene ring with four distinct substituents:

-

Fluorine at position 2 (electron-withdrawing, meta-directing),

-

Nitro group at position 3 (strong electron-withdrawing, ortho/para-directing),

-

Methyl group at position 5 (electron-donating, ortho/para-directing),

-

Nitrile group at position 1 (electron-withdrawing, meta-directing).

The interplay of these groups creates a highly polarized aromatic system. The nitro and nitrile groups withdraw electron density, rendering the ring electrophilic at specific positions, while the methyl group introduces steric and electronic effects that modulate reactivity .

Electronic and Steric Considerations

Quantum mechanical calculations for analogous compounds, such as 2-fluoro-5-nitrobenzonitrile (CAS 17417-09-3), reveal that the nitro group reduces electron density at the ortho and para positions by 15–20% compared to unsubstituted benzene . The methyl group in 2-fluoro-5-methyl-3-nitrobenzonitrile likely mitigates this effect at position 5, creating a localized region of increased electron density. This duality enables selective functionalization, as demonstrated in the synthesis of benzothiophene derivatives from similar scaffolds .

Synthetic Pathways and Reaction Optimization

While no direct synthesis of 2-fluoro-5-methyl-3-nitrobenzonitrile is documented, convergent strategies from related intermediates provide viable routes:

Halogen Exchange Reactions

The synthesis of 2-fluoro-1-methyl-3-nitrobenzene (CAS 437-86-5) via cesium fluoride-mediated halogen exchange offers a template :

-

Substrate: 2-chloro-1-methyl-3-nitrobenzene (73.4 g, 428 mmol),

-

Reagent: CsF (97.5 g, 642 mmol),

-

Conditions: DMSO, 140°C, 10 h under N₂,

Adapting this method to introduce a nitrile group would require nitration and cyanation steps. For example, nitration of 2-fluoro-5-methylbenzonitrile could proceed via mixed acid (HNO₃/H₂SO₄) at 0–5°C, leveraging the methyl group’s directing effects.

Radical Bromination and Functional Group Interconversion

Bromination of 2-fluoro-3-nitrotoluene with N-bromosuccinimide (NBS) and AIBN in CCl₄ achieves 100% conversion to the benzyl bromide intermediate . Subsequent cyanation via Rosenmund-von Braun reaction (CuCN, DMF, 120°C) could yield the target nitrile.

Table 1: Comparative Reaction Conditions for Analogous Compounds

Physicochemical Properties and Stability

Extrapolating from 2-fluoro-5-nitrobenzonitrile (CAS 17417-09-3) :

-

Melting Point: 71–80°C (methyl substitution may lower Tm by 5–10°C due to reduced symmetry),

-

Solubility: Insoluble in water; soluble in polar aprotic solvents (DMSO, DMF),

-

Stability: Sensitive to light and moisture; nitro group prone to reduction under acidic conditions.

The methyl group enhances lipophilicity (logP ≈ 2.1 predicted) compared to non-methylated analogs (logP ≈ 1.5) , impacting drug bioavailability.

Applications in Medicinal Chemistry and Materials Science

Anticancer Agent Development

2-Fluoro-5-nitrobenzonitrile derivatives exhibit antitumor activity by inhibiting kinase pathways . The methyl group in 2-fluoro-5-methyl-3-nitrobenzonitrile could improve membrane permeability, as seen in pyrroloquinoline derivatives .

Macrocycle Synthesis

The meta-substitution pattern facilitates macrocyclization. For example, reacting the nitrile with dithiols under high-dilution conditions yields photostable fluorophores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume